Methyl 3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a methyl ester group and a sulfonyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple stepsThe reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed .
Scientific Research Applications
Methyl 3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which Methyl 3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonyl piperazine moiety is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: This compound shares the prop-2-yn-1-yl group and has applications as a nitrification inhibitor.
7-Methoxy-6-(prop-2-yn-1-yl)quinazolin-4(3H)-one: Another compound with a prop-2-yn-1-yl group, used in cytotoxic activity studies.
Uniqueness
Methyl 3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a sulfonyl piperazine group, and a prop-2-yn-1-yl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
methyl 3-(4-prop-2-ynylpiperazin-1-yl)sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S2/c1-3-5-14-6-8-15(9-7-14)21(17,18)11-4-10-20-12(11)13(16)19-2/h1,4,10H,5-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTCPEPRIGPLOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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